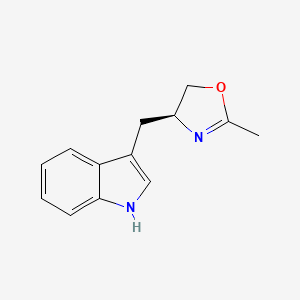
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine is an organic compound that belongs to the class of sulfonyl pyridines. This compound is characterized by the presence of a fluorinated phenyl group attached to a sulfonyl group, which is further connected to a pyridine ring. The unique structure of this compound imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Fluoro(phenyl)methyl)sulfonyl)pyridine typically involves the reaction of a fluorinated benzyl sulfone with a pyridine derivative. One common method includes the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.
化学反应分析
Types of Reactions
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring of the pyridine.
Nucleophilic Substitution: The fluorinated phenyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Cl₂, Br₂), acids (e.g., H₂SO₄), and other electrophiles.
Nucleophilic Substitution: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., NaOH) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated pyridine derivatives, while nucleophilic substitution can produce various substituted phenyl sulfone compounds .
科学研究应用
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-((Fluoro(phenyl)methyl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological processes . The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .
相似化合物的比较
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties.
Phenylsulfonylpyridine: Lacks the fluorine atom but shares the sulfonyl-pyridine structure.
Uniqueness
2-((Fluoro(phenyl)methyl)sulfonyl)pyridine is unique due to the presence of both a fluorinated phenyl group and a sulfonyl-pyridine structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
分子式 |
C12H10FNO2S |
|---|---|
分子量 |
251.28 g/mol |
IUPAC 名称 |
2-[fluoro(phenyl)methyl]sulfonylpyridine |
InChI |
InChI=1S/C12H10FNO2S/c13-12(10-6-2-1-3-7-10)17(15,16)11-8-4-5-9-14-11/h1-9,12H |
InChI 键 |
FRJDBSUUWIFOFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(F)S(=O)(=O)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(3-Hydroxypropyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087290.png)
![N'-[(1Z)-1-(pyridin-3-yl)ethylidene]pyridine-2-carbohydrazide](/img/structure/B14087301.png)


![2-(4-Chlorophenyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087319.png)
![2-(4-methylpiperazin-1-yl)-6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14087324.png)
![1-(3,4-Dimethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087327.png)
![1-(3,4-Diethoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087331.png)



![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087351.png)
